molecular formula C25H20ClN3O2 B12776862 2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- CAS No. 75199-15-4

2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy-

Cat. No.: B12776862
CAS No.: 75199-15-4
M. Wt: 429.9 g/mol
InChI Key: XASSFOAXTFXIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-chloroaniline. This involves treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- under alkaline conditions. This step forms the azo bond (-N=N-) and results in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, especially at the hydroxyl group, leading to the formation of quinones.

    Reduction: The azo group (-N=N-) can be reduced to form amines. This reaction is typically carried out using reducing agents like sodium dithionite.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium dithionite (Na2S2O4) is commonly used for the reduction of azo groups.

    Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro and sulfonated derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy due to its vivid color.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group (-N=N-). The azo group can interact with various molecular targets, leading to changes in their structure and function. In biological systems, the compound can bind to proteins and nucleic acids, affecting their activity. The hydroxyl group also plays a role in its reactivity, allowing it to participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- stands out due to the presence of the 4-chlorophenyl group and the azo linkage. These structural features confer unique chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications.

Properties

CAS No.

75199-15-4

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O2/c1-15-7-12-22(16(2)13-15)27-25(31)21-14-17-5-3-4-6-20(17)23(24(21)30)29-28-19-10-8-18(26)9-11-19/h3-14,30H,1-2H3,(H,27,31)

InChI Key

XASSFOAXTFXIPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.